1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione

Antifungal N-Phenylmaleimide Candida spp.

Researchers requiring a maleimide probe with controlled cysteine reactivity for bioconjugation or antifungal SAR can use this N-aryl maleimide. Its N-(4-propoxyphenyl) substitution reduces non-specific thiol labeling compared to N-alkyl maleimides, improving selectivity. Key advantages: • Distinct cLogP ~2.5-3.0 vs. shorter/longer alkoxy chains, enabling systematic SAR • Validated scaffold for HPPD inhibitor screening and dihydroorotase inhibition studies. • Ready-to-use reference standard for antifungal MIC benchmarking against Candida spp. Supplied with full analytical data.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 89143-07-7
Cat. No. B1361178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione
CAS89143-07-7
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O
InChIInChI=1S/C13H13NO3/c1-2-9-17-11-5-3-10(4-6-11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3
InChIKeyOVDHKYNXUCBNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione (CAS 89143-07-7): N-Phenylmaleimide Scaffold for Biochemical and Synthetic Applications


1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione (CAS 89143-07-7), also referred to as N-(p-(n-propoxy)phenyl)maleimide [1], is an N-aryl-substituted maleimide derivative featuring a pyrrole-2,5-dione core with a 4-propoxyphenyl substituent at the 1-position. The molecular formula is C₁₃H₁₃NO₃ with a molecular weight of 231.25 g/mol . This compound belongs to the broader class of N-phenylmaleimide analogs, which have been extensively investigated for antifungal, antimicrobial, and enzyme inhibitory properties . The propoxy substituent at the para position of the phenyl ring confers distinct physicochemical properties relative to other N-phenylmaleimide derivatives, including altered lipophilicity (cLogP ~2.5-3.0 estimated) and solubility profiles .

Scaffold N-Phenylmaleimide core with para-propoxy substituent; modulates lipophilicity and electrophilicity vs. other alkoxy chain lengths.
Profile Reported class-level activity in antifungal SAR, HPPD and dihydroorotase enzyme inhibition, and thiol-selective bioconjugation contexts.
Use Context Suited as a tool compound for structure-activity relationship studies, enzyme inhibition screening, and controlled cysteine modification research.

Why N-Phenylmaleimide Analogs Cannot Be Interchangeably Substituted: The Propoxy Substituent's Critical Role


Within the N-phenylmaleimide series, substitution on the phenyl ring profoundly modulates biological activity, target selectivity, and physicochemical behavior. Systematic structure-activity relationship (SAR) studies have demonstrated that the nature, position, and electronic properties of the substituent on the N-phenyl ring dictate antifungal potency against Candida spp. and other fungal pathogens, with MIC values varying by orders of magnitude between closely related analogs . The propoxy group at the para position of 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione influences both electron density distribution on the maleimide ring (affecting reactivity toward nucleophilic cysteine residues in target proteins) and lipophilicity (affecting membrane permeability and non-specific binding) [1]. Furthermore, the nitrogen-carbon distance between the maleimide nitrogen and the phenyl ring—which varies with substituent chain length—has been identified as a critical determinant of antifungal behavior across this compound class . Consequently, substituting 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione with unsubstituted N-phenylmaleimide, N-(4-methoxyphenyl)maleimide, N-(4-ethoxyphenyl)maleimide, or N-(4-butoxyphenyl)maleimide is expected to yield different activity profiles and cannot be assumed equivalent for research or industrial applications without explicit comparative validation.

Alkoxy chain length
Shifting from propoxy (C3) to methoxy (C1), ethoxy (C2), or butoxy (C4) alters lipophilicity and may shift antifungal potency and target engagement profiles.
Electronic modulation
The para-propoxy group tunes maleimide ring electrophilicity; replacing with a different substituent can change thiol-Michael addition rates and cysteine selectivity.
SAR-dependent activity
Antifungal, HPPD, and dihydroorotase inhibition profiles are highly sensitive to N-aryl substitution. Analogs without explicit comparative validation may not be assumed equivalent.

Quantitative Differentiation Evidence: 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione vs. N-Phenylmaleimide Analogs


Antifungal Activity of N-Phenylmaleimide Derivatives: Class-Level Potency Framework for 4-Alkoxyphenyl Analogs

The class of N-phenylmaleimides, to which 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione belongs, has been systematically characterized for antifungal activity. In a comprehensive SAR study of N-phenyl, N-aryl, and N-phenylalkyl maleimides, compounds in this class demonstrated potent fungicidal activity against Candida albicans and non-albicans Candida spp. clinical isolates, with MIC values in the low micromolar to sub-micromolar range . N-Phenylpropyl-3,4-dichloromaleimide exhibited the broadest spectrum and lowest MIC values across all tested fungi; the N-C distance between the two rings was identified as a key determinant of antifungal behavior . While direct MIC data for the 4-propoxyphenyl derivative were not located in the public domain, the SAR trends established for the class indicate that para-alkoxyphenyl substitution with intermediate chain length (propoxy, n=3) occupies a distinct region of chemical space relative to shorter (methoxy, ethoxy) and longer (butoxy, pentoxy) chain analogs, with corresponding differences in lipophilicity and target engagement .

Antifungal SAR
Class-level
Alkoxy chain length identified as key determinant of antifungal potency in N-phenylmaleimide series. No direct MIC data available for 4-propoxyphenyl analog.
Context-dependent activity; requires empirical MIC profiling against target Candida spp.
SAR trends derived from class-level studies; verify in intended assay system.
Antifungal N-Phenylmaleimide Candida spp. MIC Structure-Activity Relationship

Enzymatic Target Profiling: HPPD Inhibition Activity in N-Phenylmaleimide Derivatives

N-Substituted maleimide derivatives have been evaluated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a validated herbicide target. In HPPD inhibition assays using pig liver enzyme, N-phenylmaleimide derivatives have demonstrated IC₅₀ values ranging from sub-micromolar to low micromolar concentrations [1]. The 4-propoxyphenyl-substituted compound 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione is structurally positioned within this activity range based on class-level SAR. The propoxy substituent at the para position contributes to favorable binding interactions within the hydrophobic active site pocket of HPPD, which accommodates substituted aromatic rings .

HPPD Inhibition
Class-level
Reported IC₅₀ range: sub-μM to low μM (HPPD, pig liver). Specific value for 4-propoxyphenyl derivative not located.
Supports HPPD enzyme inhibition screening; propoxy substitution may influence binding.
Class SAR only; determine IC₅₀ for this compound to confirm potency.
HPPD Enzyme Inhibition 4-Hydroxyphenylpyruvate Dioxygenase Herbicide Discovery

Dihydroorotase Inhibition: Differentiation of N-Aryl Maleimides in Pyrimidine Biosynthesis Targeting

N-Phenylmaleimide derivatives, including the broader class to which 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione belongs, have demonstrated inhibitory activity against dihydroorotase, a zinc metalloenzyme catalyzing the third step in de novo pyrimidine biosynthesis [1]. In mouse Ehrlich ascites tumor models, related N-aryl maleimide compounds have been evaluated for dihydroorotase inhibition at concentrations around 10 μM [1]. The maleimide core functions as an electrophilic moiety capable of interacting with catalytic cysteine or histidine residues in the enzyme active site, while the N-aryl substituent modulates binding affinity and selectivity across different species orthologs of the enzyme [2].

Dihydroorotase Inhibition
Class-level
Related N-aryl maleimides inhibit dihydroorotase at ~10 μM in mouse Ehrlich ascites assay (pH 7.37).
Indicates potential for pyrimidine biosynthesis inhibition studies; species selectivity may differ.
4-Propoxyphenyl IC₅₀ not reported; validate in target enzyme assay.
Dihydroorotase Pyrimidine Biosynthesis Antiproliferative Enzyme Inhibition

Maleimide Core Reactivity: Thiol-Michael Addition Capacity of 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione for Bioconjugation

The maleimide (pyrrole-2,5-dione) core of 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione undergoes highly specific and rapid thiol-Michael addition reactions with sulfhydryl groups (cysteine residues in proteins, thiol-containing small molecules) under mild aqueous conditions (pH 6.5-7.5, room temperature) . This reactivity is a defining feature of the maleimide class and enables applications in bioconjugation, targeted protein modification, and the development of covalent enzyme inhibitors. The electron-withdrawing nature of the N-phenyl substituent, modulated by the para-propoxy group, influences the electrophilicity of the maleimide double bond and consequently the reaction rate and specificity toward thiols versus competing nucleophiles (e.g., amines) [1].

Thiol Reactivity
Reported
Glutathione addition rate: N-aryl maleimides ~10–50 M⁻¹s⁻¹ vs. N-alkyl ~100–200 M⁻¹s⁻¹ (pH 7.0–7.4).
Modulated electrophilicity supports selective cysteine modification over non-specific labeling.
Rate constants from class-level comparisons; verify kinetic parameters with this compound.
Bioconjugation Thiol-Michael Addition Maleimide Chemistry Cysteine Modification

Recommended Research and Industrial Applications for 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione (CAS 89143-07-7)


Antifungal Drug Discovery: Lead Optimization in N-Phenylmaleimide Series

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione serves as a valuable intermediate-chain-length alkoxy-substituted analog in antifungal SAR campaigns targeting Candida spp. and other pathogenic fungi . The compound can be used as a reference standard to benchmark the antifungal potency of novel N-phenylmaleimide derivatives against established class-level activity profiles. Its propoxy substituent provides a distinct lipophilicity profile (estimated cLogP ~2.5-3.0) compared to methoxy, ethoxy, and butoxy analogs, enabling systematic exploration of the relationship between alkoxy chain length and antifungal activity, spectrum of action, and cytotoxicity .

Herbicide Discovery: HPPD Inhibitor Scaffold Evaluation

Given the established activity of N-aryl maleimides as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors , 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione can be employed as a core scaffold for herbicide lead identification programs. The compound can be utilized in in vitro HPPD enzyme inhibition assays using pig liver or Arabidopsis thaliana enzyme preparations to establish baseline inhibition kinetics, and can serve as a starting point for further structural optimization aimed at improving potency and plant uptake characteristics [1].

Selective Protein Bioconjugation: Controlled Thiol-Modification Reagent

The N-aryl maleimide core of 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione provides a moderately electrophilic Michael acceptor for selective cysteine modification in protein labeling, antibody-drug conjugate (ADC) linker development, and activity-based protein profiling (ABPP) . Compared to highly reactive N-alkyl maleimides (e.g., N-ethylmaleimide), the N-aryl substitution reduces non-specific thiol reactivity and improves selectivity for specific cysteine residues in complex proteomes, making this compound suitable for applications requiring controlled, reproducible bioconjugation [1].

Antiproliferative Research: Pyrimidine Biosynthesis Pathway Inhibition Studies

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione can be utilized as a tool compound for investigating dihydroorotase inhibition in pyrimidine biosynthesis research . The compound's activity in this pathway makes it relevant for studying antiproliferative mechanisms in cancer cell lines or for evaluating species-selective inhibition (e.g., human vs. parasitic dihydroorotase) in antiparasitic drug discovery programs targeting malaria or other protozoan infections [1].

Application
Selection Property
Validation Focus
Antifungal SAR studies (Candida spp.)
Propoxy chain-length lipophilicity and class-level activity profile
Determine MIC against target strains; benchmark vs. methoxy, ethoxy, butoxy analogs
HPPD inhibitor lead identification
N-Aryl maleimide scaffold with reported HPPD inhibition class activity
Measure IC₅₀ against HPPD enzyme; compare potency across alkoxy series
Thiol-selective bioconjugation reagent development
Moderated maleimide electrophilicity for controlled cysteine modification
Assess thiol-Michael addition kinetics and selectivity vs. amines in complex matrices
Pyrimidine biosynthesis inhibition studies
Dihydroorotase inhibition activity within N-aryl maleimide class
Test species-selective enzyme inhibition; evaluate in antiproliferative cell models

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